molecular formula C20H22FNO3S B7429482 N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide

N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide

Cat. No. B7429482
M. Wt: 375.5 g/mol
InChI Key: KKULQZRGEBQTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system.

Scientific Research Applications

N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is a key enzyme in the signaling pathways that lead to the activation of immune cells, and inhibition of JAK3 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases.

Mechanism of Action

N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide is a selective inhibitor of JAK3, which is expressed primarily in immune cells. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide blocks the signaling pathways of these cytokines, leading to a reduction in the activation and proliferation of immune cells.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has been shown to have potent immunosuppressive effects in animal models of autoimmune diseases. In a mouse model of rheumatoid arthritis, treatment with N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide significantly reduced joint inflammation and prevented the destruction of cartilage and bone. In a mouse model of inflammatory bowel disease, treatment with N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide reduced inflammation and prevented tissue damage in the colon.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling pathways. However, N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has some limitations as a research tool. It is a relatively large and complex molecule, which may limit its use in certain experimental systems. Additionally, N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies.

Future Directions

There are several potential future directions for research on N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide. One area of interest is the development of new JAK3 inhibitors with improved pharmacokinetic properties and greater selectivity for JAK3 over other JAK family members. Another area of interest is the investigation of the potential therapeutic applications of JAK3 inhibitors in other immune-mediated diseases, such as multiple sclerosis and type 1 diabetes. Finally, there is interest in exploring the potential use of JAK3 inhibitors in combination with other immunosuppressive agents to achieve greater efficacy in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with 4-ethylphenylmagnesium bromide, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with cyclopropylmethyl bromide and 3-methylsulfonylbenzoyl chloride to yield N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-(4-ethylphenyl)-4-fluoro-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S/c1-3-14-6-9-17(10-7-14)22(13-15-4-5-15)20(23)16-8-11-18(21)19(12-16)26(2,24)25/h6-12,15H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKULQZRGEBQTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2CC2)C(=O)C3=CC(=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.